molecular formula C15H16ClN3O3 B12674657 1,3-Dioxolan-2-one, 4-(4-chlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- CAS No. 107659-82-5

1,3-Dioxolan-2-one, 4-(4-chlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-

Cat. No.: B12674657
CAS No.: 107659-82-5
M. Wt: 321.76 g/mol
InChI Key: JEZLUVLJQUQTJY-UKRRQHHQSA-N
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Description

1,3-Dioxolan-2-one, 4-(4-chlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dioxolane ring, a chlorophenyl group, a propyl chain, and a triazole moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolan-2-one, 4-(4-chlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multiple steps, including the formation of the dioxolane ring, the introduction of the chlorophenyl group, and the attachment of the triazole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-2-one, 4-(4-chlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1,3-Dioxolan-2-one, 4-(4-chlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-2-one, 4-(4-chlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The triazole moiety, for example, can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolan-2-one, 4,5-bis(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-: A similar compound with two chlorophenyl groups instead of one.

    1,3-Dioxolan-2-one, 4-(4-methylphenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-: A compound with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

1,3-Dioxolan-2-one, 4-(4-chlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

107659-82-5

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

IUPAC Name

(4S,5R)-4-(4-chlorophenyl)-5-propyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C15H16ClN3O3/c1-2-3-13-15(22-14(20)21-13,8-19-10-17-9-18-19)11-4-6-12(16)7-5-11/h4-7,9-10,13H,2-3,8H2,1H3/t13-,15-/m1/s1

InChI Key

JEZLUVLJQUQTJY-UKRRQHHQSA-N

Isomeric SMILES

CCC[C@@H]1[C@@](OC(=O)O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCC1C(OC(=O)O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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